N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMRUZLIVNIQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds . The reaction conditions often include the use of bases or acids to catalyze the rearrangement, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that pyrimidine derivatives have potential anticancer properties. Studies have demonstrated that compounds similar to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, pyrimidine derivatives have been noted for their ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Disorders
Pyrrolidine-containing compounds are often investigated for their neuroprotective effects. This compound may have applications in treating neurological disorders such as Alzheimer's and Parkinson's disease, where modulation of neurotransmitter systems is crucial . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.
Structure-Activity Relationship (SAR) Studies
The compound is utilized in SAR studies to understand the relationship between chemical structure and biological activity. By modifying the pyrimidine core or the pyrrolidine moiety, researchers can optimize the pharmacological properties of this class of compounds, leading to more effective drugs with fewer side effects .
Drug Development
This compound serves as a lead compound in drug discovery processes. Its derivatives are synthesized and evaluated for their efficacy against various biological targets, providing a pathway for developing new therapeutics .
Case Study: Anticancer Efficacy
A study published in Drug Target Insights explored the anticancer properties of pyrimidine derivatives, including N-methyl compounds. The findings revealed that these compounds effectively inhibited cell proliferation in several cancer cell lines, suggesting their potential as anticancer agents .
Case Study: Neuroprotective Effects
In a study focusing on neuroprotection, researchers evaluated the effects of pyrrolidine derivatives on neuronal cells exposed to oxidative stress. The results indicated that this compound significantly reduced cell death and improved cell viability, highlighting its potential application in treating neurodegenerative diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine Dihydrochloride (CAS 1448850-52-9)
- Molecular Formula : C₁₀H₁₈Cl₂N₄
- Molar Mass : 265.19 g/mol
- Key Differences : Lacks the methylene bridge between pyrrolidine and pyrimidine, instead having a direct methyl substitution at position 4. This reduces steric bulk but may limit binding affinity in target interactions requiring extended linker regions. Purity: 99% (Industrial Grade) .
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN₅
- Molar Mass : 267.76 g/mol
- Key Differences: Features a fused pyrrolo[2,3-d]pyrimidine core and a piperidine ring instead of pyrrolidine.
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride (CAS 1354954-33-8)
- Molecular Formula : C₁₂H₂₁ClN₄O
- Molar Mass : 288.78 g/mol
- Key Differences: Oxygen atom bridges the pyrrolidine and pyrimidine, introducing polarizability and hydrogen-bond acceptor sites.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Salt Form | Purity | Key Substituents |
|---|---|---|---|---|---|
| N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride | C₁₁H₂₀Cl₂N₄ | 303.22 | Dihydrochloride | 95% | Pyrrolidin-3-ylmethyl, methylamine |
| 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride | C₁₀H₁₈Cl₂N₄ | 265.19 | Dihydrochloride | 99% | Direct methyl, pyrrolidine |
| N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride | C₁₁H₁₉ClN₄ | 242.75 | Hydrochloride | 95% | Piperidin-3-ylmethyl, methylamine |
| ABT-702 dihydrochloride | C₂₂H₂₁BrCl₂N₆O | 536.25 | Dihydrochloride | N/A | Bromophenyl, morpholinopyridinyl |
Notes:
- Salt Forms: Dihydrochlorides (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides (), critical for in vitro assays .
- Ring Systems : Piperidine-containing analogues () show increased molecular weight and altered pharmacokinetics compared to pyrrolidine derivatives .
- Biological Activity: ABT-702 dihydrochloride () demonstrates potent adenosine kinase inhibition (IC₅₀ < 10 nM), highlighting how structural complexity (e.g., fused pyrido[2,3-d]pyrimidine) enhances target specificity .
Biological Activity
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClN
- Molecular Weight : 309.43 g/mol
- Structure : The compound features a pyrimidine core linked to a pyrrolidine moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound exhibits inhibitory effects on several protein kinases, which are crucial in signaling pathways related to cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria.
- Anticancer Potential : Research suggests that it may inhibit the proliferation of specific cancer cell lines, although further studies are necessary to confirm these findings.
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial activity of N-methyl derivatives, including the target compound, against various pathogens. The results indicated a significant inhibitory concentration against Staphylococcus aureus compared to Escherichia coli, suggesting selective antibacterial properties .
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited potent anticancer effects against several human tumor cell lines, with notable selectivity for renal cancer cells (IC = 1.143 µM). This highlights its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound acts as a selective inhibitor of protein kinases involved in cancer progression. This was supported by data showing reduced phosphorylation levels in treated cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
